molecular formula C17H18O3 B14017695 4-(Benzyloxy)-3-isopropylbenzoic acid

4-(Benzyloxy)-3-isopropylbenzoic acid

Cat. No.: B14017695
M. Wt: 270.32 g/mol
InChI Key: VIQRLFSCLSNNJR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-isopropylbenzoic acid is a benzoic acid derivative featuring a benzyloxy group at the para position and an isopropyl group at the meta position. This compound is primarily utilized as a synthetic intermediate in the preparation of biologically active molecules, such as phenolic esters and aryl ethers . Its synthesis involves multi-step processes, including the reduction of 4-(benzyloxy)-3-isopropylbenzaldehyde to 4-(benzyloxy)-3-isopropylbenzyl alcohol, followed by esterification and coupling reactions under catalytic conditions .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

4-phenylmethoxy-3-propan-2-ylbenzoic acid

InChI

InChI=1S/C17H18O3/c1-12(2)15-10-14(17(18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19)

InChI Key

VIQRLFSCLSNNJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-3-isopropylbenzoic acid can be synthesized through the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-isopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-3-isopropylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methoxy-3-isopropylbenzoic Acid (CAS 33537-78-9)

  • Structural Differences : The methoxy group replaces the benzyloxy group, reducing steric bulk and altering electronic properties.
  • Synthesis and Applications : Unlike the benzyloxy analog, this compound is actively marketed as a fine chemical and pharmaceutical intermediate, suggesting broader industrial accessibility .
  • Functional Impact : The methoxy group enhances metabolic stability compared to the benzyloxy group, which may be prone to cleavage under reducing conditions.

4-Isopropylbenzoic Acid

  • Structural Simplicity : Lacks both the benzyloxy and hydroxyl/methoxy substituents, resulting in a less polar structure.
  • Applications: Documented in pharmacological and materials science research, with synonyms such as "4-(1-methylethyl)-benzoic acid" and CAS references (e.g., NSC1907) indicating established use .
  • Physicochemical Properties : The absence of oxygen-containing substituents likely increases hydrophobicity, impacting solubility and bioavailability compared to 4-(benzyloxy)-3-isopropylbenzoic acid.

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Key Differences : Contains a hydroxyl group instead of benzyloxy or methoxy groups.
  • Reactivity and Uses : The hydroxyl group enhances hydrogen-bonding capacity, making it a precursor for parabens and antioxidants. However, it lacks the steric hindrance provided by the isopropyl group in the target compound .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structural Complexity: Features a dihydroxybenzene ring and a propenoic acid side chain.
  • Biological Relevance : Widely studied for antioxidant and anti-inflammatory properties, with applications in supplements, cosmetics, and food preservation . Unlike this compound, caffeic acid’s conjugated double bond system contributes to its UV absorption and radical-scavenging activity.

Comparative Data Table

Compound Name CAS Number Substituents Key Applications Commercial Availability
This compound Not explicitly listed Benzyloxy (C₆H₅CH₂O-), isopropyl Synthetic intermediate for bioactive compounds Discontinued
4-Methoxy-3-isopropylbenzoic acid 33537-78-9 Methoxy (-OCH₃), isopropyl Pharmaceutical intermediates, fine chemicals Available
4-Isopropylbenzoic acid Multiple (e.g., NSC1907) Isopropyl (-CH(CH₃)₂) Materials science, drug development Available
4-Hydroxybenzoic acid 99-96-7 Hydroxyl (-OH) Paraben synthesis, preservatives Available
Caffeic acid 331-39-5 3,4-Dihydroxy, propenoic acid Supplements, cosmetics, food research Available

Key Research Findings

  • Synthetic Utility : this compound’s benzyl group serves as a protective moiety during synthesis, enabling selective deprotection in multi-step reactions .
  • Bioactivity Considerations : The isopropyl group in the target compound may enhance membrane permeability compared to simpler analogs like 4-hydroxybenzoic acid .
  • Market Trends : Discontinuation of the benzyloxy variant contrasts with the commercial stability of its methoxy and hydroxyl analogs, highlighting supply-chain dependencies on protective group strategies.

Biological Activity

4-(Benzyloxy)-3-isopropylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of benzoic acid derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

This structure features a benzyloxy group and an isopropyl substituent on the benzene ring, which are crucial for its biological activity.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance:

  • HSP90 Inhibition : Compounds with similar structural motifs have been shown to inhibit HSP90, a chaperone protein involved in cancer cell proliferation. In a study, derivatives demonstrated IC50 values ranging from 0.016 μM to 0.73 μM against various glioblastoma cell lines, indicating potent anti-cancer activity .
  • MAO A Inhibition : The compound also acts as a dual inhibitor of MAO A and HSP90, which are both implicated in tumor growth and survival .

Insecticidal Activity

In addition to its potential in cancer therapy, this compound may have applications in pest control:

  • Larvicidal Effects : Research on related compounds has shown promising larvicidal activity against Aedes aegypti, the primary vector for several viral diseases. The compound's effectiveness can be quantified through LC50 values, with lower values indicating higher toxicity to larvae .

Study on Anti-Cancer Activity

A recent investigation into the anti-cancer effects of this compound revealed that it significantly reduced tumor growth in mouse models of glioblastoma. The study reported:

  • IC50 Values :
    CompoundCell LineIC50 (μM)
    This compoundGL260.73
    U251S1.68
    U251R0.84

The results indicated that the compound was more effective against TMZ-resistant cells compared to TMZ-sensitive ones .

Study on Insecticidal Activity

In another study focusing on insecticidal properties, derivatives of benzoic acids were tested against Aedes aegypti larvae:

  • Toxicity Assessment :
    CompoundLC50 (μM)LC90 (μM)
    This compound28.9 ± 5.6162.7 ± 26.2

These findings suggest that while the compound exhibits larvicidal activity, it remains less toxic to mammalian cells at higher concentrations .

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